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Compound of Interest

Compound Name: 2-Hydroxyisophthalaldehyde

CAS No.: 3328-69-6

Cat. No.: B1584447

Get Quote

This guide provides an in-depth technical comparison between 2-Hydroxyisophthalaldehyde
(2-HIP) and 4-Hydroxyisophthalaldehyde (4-HIP).[1] It is designed for researchers in organic

synthesis, materials science (COFs/MOFs), and medicinal chemistry.[1]

Executive Summary: The Symmetry of Stability
The core distinction between these two isomers lies in their intramolecular hydrogen bonding

and molecular symmetry.

2-HIP (2-Hydroxybenzene-1,3-dicarbaldehyde): Features a hydroxyl group flanked by two

aldehyde groups.[1] This creates a "dual-pincer" intramolecular hydrogen bond network,

significantly stabilizing the molecule and facilitating irreversible tautomerization to keto-

enamine forms—a critical mechanism for ultrastable Covalent Organic Frameworks (COFs).

[1]

4-HIP (4-Hydroxybenzene-1,3-dicarbaldehyde): Features a hydroxyl group ortho to one

aldehyde but para to the other.[1] This asymmetry creates distinct electronic environments

for the two aldehyde groups, allowing for regioselective functionalization and step-wise

synthesis, but it lacks the hyper-stability of the 2-HIP enol system.[1]
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Part 1: Structural & Physicochemical Analysis
The drastic difference in performance stems from the proton topology.

Feature
2-Hydroxyisophthalaldehyde

(2-HIP)

4-Hydroxyisophthalaldehyde

(4-HIP)

Structure Symmetric (Pseudo) Asymmetric

H-Bonding

Bifurcated/Dual: -OH interacts

with both -CHO groups

(positions 1 & 3).[1]

Single: -OH interacts only with

the ortho -CHO (position 3).

Melting Point
124 °C (Higher lattice energy

due to symmetry)
109 °C

Acidity (pKa)

~6.6 – 7.2 (Phenol proton is

"locked" by strong H-bonds,

making it harder to remove

despite EWGs)

~5.98 (Predicted) (More acidic;

para-CHO withdraws electrons

without H-bond stabilization)

Solubility

Lower in water; high in organic

solvents (H-bonds mask

polarity).

Higher in polar media (Free

aldehyde and exposed -OH).

Key Reactivity

Irreversible Tautomerization

(Enol

Keto)

Reversible Schiff Base (Imine

formation)

Visualizing the H-Bonding Network
The following diagram illustrates the "Dual-Lock" mechanism of 2-HIP versus the "Open"

structure of 4-HIP.
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2-Hydroxyisophthalaldehyde (2-HIP)

4-Hydroxyisophthalaldehyde (4-HIP)
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CHO (Pos 1)No Interaction (Para)

Fig 1: 2-HIP features a dual H-bond lock, while 4-HIP leaves the para-aldehyde exposed.

Click to download full resolution via product page

[1]
Part 2: Synthetic Performance & Applications
1. Covalent Organic Frameworks (COFs)
This is the primary differentiator.

2-HIP Advantage (The Keto-Enamine Lock): When 2-HIP condenses with a diamine, the

resulting enol-imine intermediate rapidly tautomerizes to a keto-enamine.[1] This form is
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chemically robust, resisting hydrolysis in acid/base conditions.[1]

4-HIP Disadvantage: It forms a standard enol-imine linkage.[1] Because the -OH is not

symmetrically positioned to stabilize the nitrogen via a 6-membered ring transition state on

both sides, the linkage remains reversible (hydrolytically unstable).

Mechanism of Stability (2-HIP):

[1]

2. Regioselective Synthesis
4-HIP Advantage: Because the two aldehydes in 4-HIP are electronically distinct (one ortho-

activated, one para-deactivated by OH), you can perform mono-functionalization.[1]

Experiment: Reacting 4-HIP with 1 equivalent of a primary amine at 0°C will preferentially

target the para-aldehyde (Pos 1) because the ortho-aldehyde (Pos 3) is shielded by the H-

bond with the phenol.

2-HIP: Reacts indiscriminately at both positions due to symmetry, leading to mixtures of

mono- and bis-products if stoichiometry isn't controlled perfectly.[1]

Part 3: Biological Application (Hemoglobin Crosslinking)
Both molecules are dialdehydes capable of crosslinking proteins, but their geometry dictates

their use.[1]

2-HIP (The "Pincer" Crosslinker):

Used to bridge two amine residues (e.g., N-terminal Valines) within the Hemoglobin

tetramer.[1]

The 1,3-dialdehyde spacing with the central -OH allows for chelation-assisted binding,

potentially increasing the residence time of the drug on the protein before the covalent

bond sets.[1]

4-HIP (The "Long-Range" Crosslinker):
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The aldehydes are further apart effectively. It is less efficient at intra-subunit crosslinking

but effective for inter-molecular crosslinking (aggregating proteins), which is generally

undesirable in therapeutic oxygen carriers.

Part 4: Experimental Protocols
Protocol A: Comparative Schiff Base Synthesis
Objective: Demonstrate the kinetic difference in condensation.

Materials:

Aldehyde: 1.0 mmol (2-HIP or 4-HIP)[1]

Amine: 2.2 mmol Aniline

Solvent: Ethanol (anhydrous)

Catalyst: Acetic Acid (cat.)

Step-by-Step Workflow:

Dissolution: Dissolve 150 mg of the respective aldehyde in 10 mL warm ethanol.

Observation: 4-HIP dissolves faster; 2-HIP may require mild heating (40°C) due to high

lattice energy.[1]

Addition: Add Aniline (2.2 equiv) dropwise.

Reflux: Heat to reflux (78°C).

Monitoring (TLC/UV-Vis):

4-HIP: Reaction reaches equilibrium within 30-60 mins.[1] Product is a standard yellow

imine.

2-HIP: Reaction requires 2-4 hours.[1] The intermediate turns distinct orange/red.
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Why? The strong intramolecular H-bonds in 2-HIP must be broken to form the imine,

creating an activation energy barrier.[1]

Isolation: Cool to 0°C. Filter precipitate.

2-HIP Product: Likely Keto-Enamine tautomer (check via NMR: N-H signal ~13 ppm).[1]

4-HIP Product: Enol-Imine (O-H signal ~10-12 ppm).[1]

Protocol B: COF Synthesis (Keto-Enamine Route)
Target: Synthesis of a stable 2D sheet using 2-HIP.

Charge: In a Pyrex tube, mix 2-HIP (0.3 mmol) and 1,3,5-Tris(4-aminophenyl)benzene (0.2

mmol).

Solvent: Add 1:1 Mesitylene/Dioxane (3 mL).

Catalyst: Add 0.1 mL of 6M aqueous Acetic Acid.

Degas: Freeze-pump-thaw (3 cycles) to remove

.

Polymerization: Seal tube and heat at 120°C for 3 days.

Result: 2-HIP yields a highly crystalline, chemically stable red powder.[1] 4-HIP under

identical conditions yields an amorphous or low-crystallinity solid that degrades in 1M HCl.[1]

Part 5: Mechanistic Visualization (COF Formation)
The following diagram details why 2-HIP is the superior choice for framework stability.
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Stability Pathway: 2-HIP vs 4-HIP

Aldehyde + Amine

Enol-Imine Form
(Reversible / Unstable)

Condensation (-H2O)

No Tautomerization
(4-HIP remains here)

Keto-Enamine Form
(Irreversible / Stable)

Tautomerization
(Only 2-HIP)

Mechanism:
2-HIP's OH group at pos 2

allows proton transfer to Nitrogen,
locking the C=C bond.

Fig 2: 2-HIP facilitates the irreversible lock to Keto-Enamine, essential for COF stability.

Click to download full resolution via product page

[1]
References

BenchChem. (2024). 2-Hydroxyisophthalaldehyde: Structure and Reactivity Profile.Link

Kandambeth, S., et al. (2012).[1] "Construction of Crystalline 2D Covalent Organic

Frameworks with Remarkable Chemical Stability." Journal of the American Chemical Society.

(Demonstrates the Keto-Enamine mechanism using 2-hydroxy derivatives). Link

ChemicalBook. (2025).[2] 4-Hydroxyisophthalaldehyde Properties and Melting Point Data.[3]

[4]Link

Gao, Z., et al. (2018).[1] "A unique off-on near-infrared cyanine-based probe for imaging of

endogenous alkaline phosphatase."[1] Sensors and Actuators B: Chemical. (Utilization of 4-

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1584447/docs?utm_src=pdf-body-img#comparing-2-hydroxyisophthalaldehyde-with-4-hydroxyisophthalaldehyde
https://www.benchchem.com/product/b1584447/docs?utm_src=pdf-body#comparing-2-hydroxyisophthalaldehyde-with-4-hydroxyisophthalaldehyde
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.benchchem.com%2Fproduct%2Fbc-3328-69-6
https://www.angenesci.com/productshow/AG003LJH.html
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fja308278w
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxyisophthalaldehyde
https://www.sigmaaldrich.com/HK/zh/product/chemscenellcpreferredpartner/ciah987f237d?context=bbe
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6476814.htm
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemicalbook.com%2FChemicalProductProperty_EN_CB6476814.htm
https://www.angenesci.com/productshow/AG003LJH.html
https://www.angenesci.com/productshow/AG003LJH.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584447?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


HIP for asymmetric probe synthesis). Link

PubChem. (2025).[2] Compound Summary: 2-Hydroxybenzene-1,3-dicarbaldehyde (2-HIP).

[1] National Library of Medicine. Link

ResearchGate. (2020). pKa Determination of Substituted 1,2-Dihydroxybenzenes and

Salicylaldehyde Derivatives.Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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